N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
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Description
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O3S, with a molecular weight of 380.4 g/mol. The compound features a unique combination of isoxazole, pyridine, and benzothiazole moieties, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H16N4O3S |
Molecular Weight | 380.4 g/mol |
CAS Number | 946202-52-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of benzothiazole and pyridine derivatives followed by their coupling through condensation reactions. Common reagents include thionyl chloride and methylamine, optimized for high yield and purity.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing benzothiazole and isoxazole structures. For instance, research indicates that derivatives similar to this compound exhibit significant growth inhibition against various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer progression, potentially inhibiting pathways critical for tumor growth.
- Case Study : In a comparative study of heterocyclic compounds, derivatives showed IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines, indicating potent antiproliferative activity .
Antitubercular Activity
Research has also explored the efficacy of similar compounds against Mycobacterium tuberculosis. For example, certain derivatives demonstrated high inhibitory activity with minimum inhibitory concentrations (MIC) effective against both replicating and non-replicating strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds:
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
This compound | 0.20–2.58 | Anticancer |
N-(phenyl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Not specified | Antitubercular |
2-(benzo[d]thiazol-2-yl)phenol | Not specified | Anticancer |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits lower toxicity towards normal fibroblast cells compared to cancerous cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-9-15(26-22-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-14(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACASBQFWINWODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.